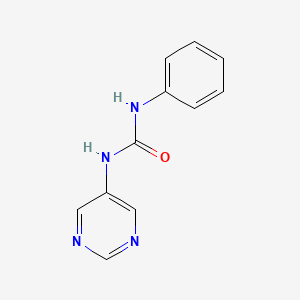

3-Phenyl-1-(pyrimidin-5-YL)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1-(pyrimidin-5-YL)urea is a compound with the molecular formula C11H10N4O and a molecular weight of 214.23 g/mol It is a heterocyclic compound that contains both phenyl and pyrimidine rings, making it a significant molecule in the field of organic chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrimidin-5-YL)urea typically involves the reaction of phenyl isocyanate with pyrimidine-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl-1-(pyrimidin-5-YL)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Phenyl-1-(pyrimidin-5-YL)urea derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of diaryl urea derivatives, including those with pyrimidine moieties, which demonstrated significant antiproliferative activity against multiple cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl and pyrimidine rings enhanced their biological activity.

Mechanisms of Action

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key signaling pathways, such as the PI3K/AKT pathway. For example, certain derivatives were identified as receptor tyrosine kinase inhibitors that showed potent activity against chronic myeloid leukemia (CML) cell lines while exhibiting low toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound derivatives can be utilized as effective pesticides. A patent describes compounds related to this structure that are employed as arthropodicides, targeting insects and arachnids in agricultural settings . These compounds have shown to be well-tolerated by plants and possess favorable toxicity profiles for warm-blooded animals, making them suitable for use in crop protection.

Formulation and Delivery

The active compounds can be formulated into various delivery systems, including emulsions, powders, and aerosols, allowing for versatile application methods such as spraying or granulating . This adaptability enhances their usability in different agricultural contexts.

Antimalarial Activity

Recent studies have explored the potential of urea derivatives, including those based on the this compound structure, against Plasmodium falciparum, the causative agent of malaria. A series of phenylurea substituted 2,4-diamino-pyrimidines were synthesized and evaluated for their antimalarial properties . The results indicated good selectivity towards the parasite with low cytotoxicity to mammalian cells, highlighting the therapeutic potential of these compounds in treating malaria.

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 3-Phenyl-1-(pyrimidin-5-YL)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Phenyl-N’-(pyrimidin-2-yl)urea

- N-Phenyl-N’-(pyrimidin-4-yl)urea

- N-Phenyl-N’-(pyrimidin-6-yl)urea

Uniqueness

3-Phenyl-1-(pyrimidin-5-YL)urea is unique due to the specific positioning of the pyrimidine ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs .

Activité Biologique

3-Phenyl-1-(pyrimidin-5-YL)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, characterized by a phenyl group attached to a urea moiety and a pyrimidine ring. Its molecular formula is C11H10N4O, with a molecular weight of approximately 218.22 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Target of Action

The compound primarily targets receptor tyrosine kinases (RTKs), which are critical in regulating cell growth and differentiation. In particular, derivatives of similar structures have shown potent inhibitory effects against cancer cell lines by modulating RTK activity.

Mode of Action

This compound is believed to inhibit cellular signaling pathways associated with cancer proliferation. It does so by interfering with the phosphorylation processes essential for RTK activation, thereby leading to reduced cell survival and increased apoptosis in malignant cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced tumor growth and survival.

- MAPK Pathway : Modulation of this pathway can affect cell cycle progression and apoptosis.

Research indicates that similar compounds have demonstrated significant effects on these pathways, suggesting that this compound may exhibit comparable activities.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds in this class typically exhibit:

- Solubility : Moderate solubility in polar solvents, which influences bioavailability.

- Metabolism : Likely metabolized via hepatic pathways, although specific metabolic routes for this compound require further study.

Anticancer Properties

Case studies have highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines (e.g., K562 for chronic myeloid leukemia) indicate that it can significantly inhibit cell proliferation with IC50 values in the low micromolar range. For instance, related compounds have shown IC50 values as low as 0.038 μM against K562 cells due to their ability to induce apoptosis through the PI3K/Akt signaling pathway .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess such effects.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-phenyl-3-pyrimidin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYEJOUOLFDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.